

Application Notes and Protocols for BAY 1135626

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 1135626 is a key synthetic intermediate used in the development of the antibody-drug conjugate (ADC), BAY 1129980. This ADC is a promising therapeutic agent targeting C4.4A (LYPD3), a protein expressed in non-small cell lung cancer (NSCLC). BAY 1129980 is an auristatin-based ADC, indicating that **BAY 1135626** is a component of the cytotoxic payload or linker-payload system. These application notes provide a summary of the available data and protocols for the use of materials derived from **BAY 1135626** in preclinical cancer research.

Certificate of Analysis (Representative)

A formal Certificate of Analysis for **BAY 1135626** is not publicly available. The following table represents typical data that would be found on a Certificate of Analysis for a high-purity chemical intermediate for research and development.



Parameter	Specification	Results
Appearance	White to off-white solid	Conforms
Purity (HPLC)	≥98.0%	99.2%
Identity (¹H NMR, MS)	Conforms to structure	Conforms
Solubility	Soluble in DMSO	Soluble
Moisture Content (Karl Fischer)	≤0.5%	0.2%
Residual Solvents	To be reported	<0.1% Dichloromethane

Quantitative Data Summary

The following tables summarize the quantitative data for the final ADC, BAY 1129980, which is synthesized using **BAY 1135626**.

In Vitro Efficacy of BAY 1129980

Cell Line	Target Expression	IC ₅₀ (nM)	Assay
hC4.4A:A549	High	0.05[1]	CellTiter-Glo® Luminescent Cell Viability Assay
mock:A549	Low/Negative	>100	CellTiter-Glo® Luminescent Cell Viability Assay

In Vivo Efficacy of BAY 1129980 in Xenograft Models



Xenograft Model	Treatment	Dosage	Outcome
NCI-H292 (NSCLC)	BAY 1129980	1.9 - 7.5 mg/kg (i.v.)	Dose-dependent tumor growth inhibition[1]
Patient-Derived Xenograft (PDX) Models (Lu7064, Lu7126, Lu7433, Lu7466)	BAY 1129980	Not specified	Efficacious in C4.4A- expressing models[2]

Experimental Protocols In Vitro Cell Proliferation Assay

This protocol is adapted from methodologies used to evaluate the potency of antibody-drug conjugates.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BAY 1129980 on cancer cell lines with varying C4.4A expression.

Materials:

- hC4.4A:A549 (C4.4A overexpressing) and mock:A549 (control) cells
- Cell culture medium (e.g., DMEM/F12) with 10% FBS
- BAY 1129980
- Control ADC (non-targeting)
- 96-well clear bottom white plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:



- Seed hC4.4A:A549 and mock:A549 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of BAY 1129980 and a non-targeted control ADC in cell culture medium.
- Remove the culture medium from the plates and add 100 μL of the diluted compounds to the respective wells.
- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- After incubation, allow the plates to equilibrate to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the IC₅₀ values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Tumor Assay

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BAY 1129980 in a mouse xenograft model.[3][4]

Objective: To assess the in vivo anti-tumor activity of BAY 1129980 in a human NSCLC xenograft model.

Materials:

- Female athymic nude mice (6-8 weeks old)
- NCI-H292 human NSCLC cells
- Matrigel



- BAY 1129980
- Vehicle control (e.g., saline)
- · Calipers for tumor measurement

Procedure:

- Subcutaneously implant NCI-H292 cells (e.g., 5×10^6 cells in 100 μ L of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
- Monitor tumor growth regularly. When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
- Administer BAY 1129980 intravenously (i.v.) at the desired dose levels (e.g., 1.9, 3.8, and 7.5 mg/kg) and schedule (e.g., once weekly). The control group receives vehicle.
- Measure tumor volume (length x width2) and body weight twice weekly.
- Continue treatment and monitoring for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
- Analyze the data by comparing the tumor growth inhibition in the treated groups to the control group.

Visualizations Signaling and Experimental Workflow Diagrams

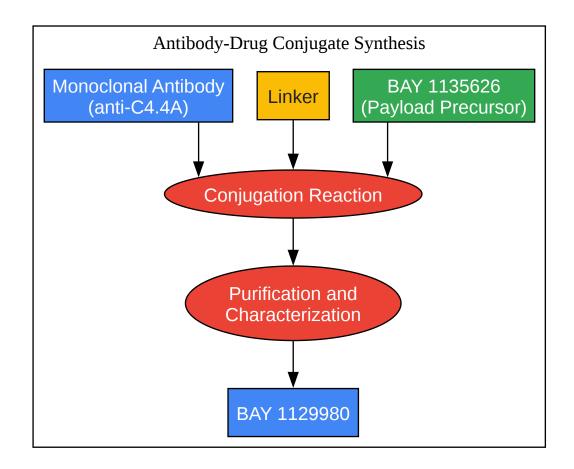


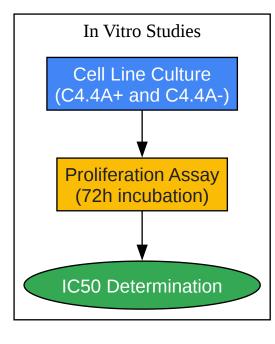


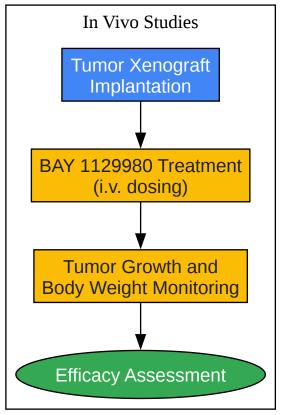
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Caption: Mechanism of action for the ADC BAY 1129980.











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